N-Acryloyl-N-methyl-beta-alanine
Description
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Structure
3D Structure
Properties
CAS No. |
658687-97-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-[methyl(prop-2-enoyl)amino]propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8(2)5-4-7(10)11/h3H,1,4-5H2,2H3,(H,10,11) |
InChI Key |
BKGPMRISIFTLAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for N Acryloyl N Methyl Beta Alanine
Established Synthetic Pathways and Chemical Precursors
The traditional synthesis of N-Acryloyl-N-methyl-beta-alanine fundamentally relies on the sequential processes of creating the N-methyl-beta-alanine backbone and subsequently attaching the acryloyl group.
Acrylation Reactions and Reaction Mechanisms
Acrylation is a key step in the synthesis of this compound. This reaction introduces the polymerizable acryloyl group onto the secondary amine of N-methyl-beta-alanine. A common method for this is the Schotten-Baumann reaction, where an acyl chloride, specifically acryloyl chloride, is reacted with the N-methyl-beta-alanine. This reaction is typically carried out in a basic solution to neutralize the hydrochloric acid byproduct. nih.gov
The mechanism involves the nucleophilic attack of the nitrogen atom of N-methyl-beta-alanine on the carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion, forming the final this compound product. The presence of a base, such as sodium hydroxide (B78521) or triethylamine, is crucial to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion. nih.gov
A similar approach has been described for the synthesis of N-methacryloyl-β-alanine, where methacryloyl chloride is reacted with β-alanine in the presence of sodium hydroxide. prepchem.com This highlights the general applicability of using acyl chlorides for the N-acylation of β-amino acids.
Amination and Alkylation Strategies
The synthesis of the precursor, N-methyl-beta-alanine, can be achieved through various amination and alkylation strategies.
One common method involves the Michael addition of methylamine (B109427) to an acrylate (B77674) derivative, such as ethyl acrylate. This reaction is a conjugate addition where the methylamine acts as a nucleophile, attacking the β-carbon of the acrylate. The resulting product is an ester of N-methyl-beta-alanine, which can then be hydrolyzed to yield the desired N-methyl-beta-alanine. A conventional method for preparing N-methyl-β-alanine derivatives involves the Michael addition reaction of acrylic ester derivatives or acrylic acid cyanogen (B1215507) with methylamine, followed by a substitution reaction with acyl chloride. google.com
Another approach to synthesizing N-methyl-beta-alanine is through the direct alkylation of β-alanine. This can be challenging due to the potential for over-alkylation, leading to the formation of N,N-dimethyl-beta-alanine. However, by carefully controlling the reaction conditions and the stoichiometry of the alkylating agent, selective mono-N-methylation can be achieved. nih.govnih.gov For instance, methods for the selective N-alkylation of amino acids often involve multiple reaction steps. nih.gov One study reports a facile, single-step approach for the synthesis of an N-alkylated amino acid without the need for complex protection-deprotection steps. nih.gov
Furthermore, a patent describes a method for producing N-methyl-β-alanine by hydrolyzing β-methylaminopropionitrile. google.com The β-methylaminopropionitrile itself is produced via the addition reaction of methylamine and acrylonitrile. google.com Another patent details a one-pot reaction to prepare N-methyl-beta-alanine derivatives from an organic carboxylic acid, oxalyl chloride, methylamine, and chloropropionic or bromopropionic acid. google.com
Modernized and Sustainable Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles and advanced catalytic systems for the synthesis of this compound and its precursors.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve the use of biocatalysts, such as enzymes, to carry out specific reaction steps. For example, protease-catalyzed peptide synthesis (PCPS) has been explored for the direct addition of amino acid ethyl esters, which could be adapted for the synthesis of N-acryloyl functionalized oligopeptides in an aqueous environment. nih.gov
The use of less hazardous solvents and reagents is another key aspect of green chemistry. For instance, replacing traditional organic solvents with water or bio-based solvents can significantly reduce the environmental impact of the synthesis. Additionally, atom-economical reactions, which maximize the incorporation of all materials used in the process into the final product, are highly desirable. The one-pot synthesis method described in a patent, which minimizes byproducts, aligns with the principles of atom economy. google.com
Catalytic Systems for Enhanced Yield and Selectivity
The use of advanced catalytic systems can significantly improve the yield and selectivity of the reactions involved in the synthesis of this compound. For the alkylation of β-alanine, various catalysts have been investigated to promote selective N-methylation. These can include transition metal catalysts or organocatalysts. organic-chemistry.org For example, a catalytic method for the β-C(sp3)-H functionalization of N-alkylamines has been disclosed for the synthesis of enantiomerically enriched β-substituted amines. nih.gov
In the context of polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) have been used for the controlled polymerization of N-acryloyl amino acid monomers. rsc.orgnih.gov While this applies to the polymerization of the monomer rather than its synthesis, the principles of controlled reactions using catalytic systems are relevant. The synthesis of N-methacryloyl-L-alanine acid has been reported, which is then grafted onto chitosan (B1678972) microspheres using free-radical polymerization initiated by ammonium (B1175870) persulfate (APS) and sodium bisulfite (SBS). nih.gov
Purification Techniques for Monomer Preparation in Research
The purity of the this compound monomer is crucial for its subsequent use in polymerization and other research applications. Impurities can interfere with the polymerization process, leading to polymers with undesirable properties.
Common purification techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The crude monomer is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. The pure monomer crystallizes out of the solution, leaving the impurities behind in the solvent. Recrystallization from a suitable solvent, such as ethyl acetate (B1210297), has been used for purifying similar compounds like N-methacryloyl-β-alanine. prepchem.com
Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. This method can be used to separate the desired monomer from byproducts and unreacted starting materials. Flash column chromatography has been used to purify mono- and di-N-substituted β-alanine products. nih.gov
Extraction: Liquid-liquid extraction can be used to remove impurities based on their different solubilities in two immiscible liquid phases. For example, after acrylation, an extraction with a suitable organic solvent can be performed to separate the product from aqueous-soluble byproducts and salts. prepchem.com
Washing: The crude product can be washed with specific solvents to remove certain impurities. For instance, washing with water can remove inorganic salts, while washing with a non-polar solvent can remove non-polar byproducts.
The choice of purification method depends on the nature of the impurities and the desired purity level of the final product. Often, a combination of these techniques is employed to achieve high-purity this compound for research purposes.
Chromatographic and Crystallization Methods
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and salts. The primary methods for achieving high purity are crystallization and column chromatography, often used in combination.
Crystallization is a highly effective technique for purifying solid organic compounds. The choice of solvent is critical. For analogous compounds, various solvents have proven effective. For instance, N-methacryloyl-β-alanine is recrystallized from ethyl acetate after extraction with acetonitrile (B52724). prepchem.com In another example, after synthesis in an aqueous medium, the product was acidified, extracted, and the resulting solid was washed with diethyl ether. google.com For N-acryloyl l-alaninamide (B112954), a mixed solvent system of ethanol (B145695) and acetonitrile was used for recrystallization. mdpi.com For this compound, a similar trial-and-error approach with solvents like ethyl acetate, acetonitrile, or alcohol/ether mixtures would be necessary to find the optimal conditions for yielding high-purity crystals.
Chromatographic methods , particularly silica (B1680970) gel column chromatography, are invaluable for separating the target monomer from impurities with similar solubility profiles. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate), is then passed through the column. The polarity of the eluent is often gradually increased to selectively elute the components. This technique has been successfully used for the purification of various beta-alanine (B559535) derivatives. google.com
Table 2: Purification Methods for Analogous Compounds
| Compound | Purification Method | Solvents/Eluents | Reference |
|---|---|---|---|
| N-methacryloyl-β-alanine | Crystallization | Ethyl acetate | prepchem.com |
| N-tert-butoxycarbonyl-2(S)-benzyloxycarbonylamino-β-alanine | Washing/Precipitation | Diethyl ether | google.com |
| N-acryloyl l-alaninamide | Crystallization | Ethanol/Acetonitrile mixture | mdpi.com |
| N-substituted-β-alanine methyl ester | Silica-gel column chromatography | n-hexane-ethyl acetate | google.com |
Purity Assessment for Polymerization Grade Monomer
The purity of the monomer is paramount for successful polymerization. Impurities can inhibit the polymerization reaction, lead to premature chain termination, or introduce defects into the final polymer structure, adversely affecting its properties. gjchemical.com For applications requiring controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), monomer purity is especially critical to achieve polymers with controlled molecular weights and narrow polydispersity. acs.orgresearchgate.net
A suite of analytical techniques is employed to confirm the identity of this compound and to quantify its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for structural elucidation.
¹H NMR provides information on the chemical environment of protons. For this compound, one would expect to see characteristic signals for the vinyl protons of the acryloyl group (typically between 5.5-6.5 ppm), the N-methyl group (a singlet), and the two methylene (B1212753) groups of the beta-alanine backbone. nih.govresearchgate.net The integration of these signals should correspond to the number of protons in each group.
¹³C NMR confirms the carbon skeleton, with distinct peaks for the carbonyl carbon, the vinyl carbons, the N-methyl carbon, and the methylene carbons. acs.org The absence of peaks corresponding to impurities is a strong indicator of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
C=O stretching of the amide and carboxylic acid groups (around 1650 cm⁻¹ and 1700-1725 cm⁻¹, respectively).
N-H stretching (absent due to N-methylation, distinguishing it from non-methylated analogs).
C=C stretching of the acryloyl group (around 1630 cm⁻¹).
C-H stretching and bending vibrations. rsc.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the monomer with high accuracy. nih.gov Techniques like Electrospray Ionization (ESI) can provide the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming the elemental composition. nih.govlcms.cz
Table 3: Analytical Techniques for Monomer Characterization
| Technique | Purpose | Expected Key Features for this compound | Reference (Analogous Compounds) |
|---|---|---|---|
| ¹H NMR | Structural confirmation and purity | Distinct signals for vinyl, N-methyl, and methylene protons with correct integration | nih.govresearchgate.net |
| ¹³C NMR | Carbon skeleton confirmation | Peaks for carbonyl, vinyl, N-methyl, and methylene carbons | acs.org |
| FTIR | Functional group identification | Characteristic C=O (amide and acid), C=C stretches; absence of N-H stretch | rsc.orgresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight confirmation | Accurate mass of the molecular ion | nih.govnih.gov |
By employing these rigorous synthesis, purification, and characterization methodologies, this compound can be produced at the high purity required for its use in the synthesis of advanced and well-defined polymers.
Polymerization of N Acryloyl N Methyl Beta Alanine
Radical Polymerization Mechanisms and Kinetics
The presence of the acryloyl group makes N-Acryloyl-N-methyl-beta-alanine amenable to radical polymerization. This process involves the generation of free radicals that initiate a chain reaction, leading to the formation of a high molecular weight polymer. The kinetics and control over the polymerization process are highly dependent on the specific technique employed.
Free Radical Polymerization (FRP) Studies
Conventional free radical polymerization (FRP) of N-acryloyl amino acid derivatives has been explored for the synthesis of various functional polymers. rsc.orgacs.org The polymerization is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or a persulfate, to generate active radical species.
The rate of polymerization in FRP is generally described by the following equation:
where:
is the rate of polymerization
is the propagation rate constant
is the monomer concentration
is the concentration of the propagating radical species
Under steady-state conditions, where the rate of initiation equals the rate of termination, the concentration of propagating radicals is constant. The solvent can significantly influence the polymerization rate. For instance, the free radical photopolymerization of N,N-dimethylacrylamide, a structurally similar monomer, is strongly accelerated in aqueous media compared to organic solvents. capes.gov.brresearchgate.net This is attributed to hydrogen bonding between the amide carbonyl group and water molecules, which affects the macroradical conformation and propagation kinetics. researchgate.net
While FRP is a robust and versatile method, it offers limited control over the polymer architecture, molecular weight distribution (polydispersity), and chain-end functionality. This lack of control often leads to polymers with broad molecular weight distributions.
Controlled/Living Radical Polymerization (CLRP) Techniques
To overcome the limitations of conventional FRP, controlled/living radical polymerization (CLRP) techniques have been extensively investigated for acrylamide-based monomers. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers. This control is achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a highly versatile CLRP method for a wide range of monomers, including N,N-disubstituted acrylamides. rsc.orgrsc.org The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA and reaction conditions are crucial for a successful and controlled polymerization. rsc.orgucsb.eduacs.orgmst.edunih.gov
Studies on N,N-disubstituted acrylamides have shown that they can be polymerized in a controlled manner using RAFT, yielding polymers with narrow molecular weight distributions. rsc.org The N,N-disubstituted nature of these monomers, similar to this compound, can lead to faster polymerization rates and more stable propagating radicals compared to their N-monosubstituted counterparts. rsc.org For example, the RAFT polymerization of N,N-diethylacrylamide has been successfully achieved, yielding polymers with targeted molecular weights. ucsb.edu
A particularly relevant study involves the RAFT polymerization of N-acryloylsarcosine methyl ester, a close structural analog of this compound (sarcosine is N-methylglycine). rsc.orgsmolecule.com This research demonstrated that well-defined polymers with a low polydispersity could be synthesized using solution RAFT polymerization, highlighting the suitability of this technique for N-methylated N-acryloyl amino acid derivatives. rsc.orgsmolecule.com
Table 1: RAFT Polymerization of N-Acryloylsarcosine Methyl Ester
| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Result |
|---|
Data sourced from studies on analogous systems. rsc.orgsmolecule.com
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to establish an equilibrium between active and dormant species. acs.orgcmu.educmu.eduubc.cayoutube.com However, the ATRP of N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide (DMAA), has proven to be challenging. cmu.edu
Attempts to polymerize DMAA using typical ATRP conditions have often resulted in uncontrolled polymerizations, characterized by broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu This lack of control is attributed to the complexation of the copper catalyst with the amide group of the polymer chain, which stabilizes the propagating radical and retards the deactivation step. cmu.edu This leads to a high concentration of radicals and, consequently, a high rate of termination reactions.
Despite these challenges, some success has been achieved in the ATRP of N,N-disubstituted acrylamides by using specific ligands and reaction conditions. For instance, the use of the Me4Cyclam ligand has been shown to yield high monomer conversions in the ATRP of DMAA, although control over the polymerization remained limited. cmu.edu More recent developments have demonstrated that by carefully selecting the initiator and catalyst system, it is possible to achieve better control over the ATRP of acrylamides in aqueous media. ubc.ca
Table 2: Representative Conditions for ATRP of N,N-Dimethylacrylamide
| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Observations |
|---|---|---|---|---|
| Ethyl 2-bromoisobutyrate | CuBr/Me4Cyclam | Water | Room Temperature | High conversion, poor control |
Data sourced from studies on analogous systems. cmu.eduubc.ca
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization. acs.orgrsc.orgnih.govyoutube.comresearchgate.net While NMP has been successfully applied to a variety of monomers, its application to acrylamides has been more limited compared to RAFT and ATRP. acs.org
Advances in nitroxide design have expanded the range of monomers that can be polymerized in a controlled manner via NMP to include acrylamides. acs.org The polymerization of thioacrylates by NMP has been studied, and these polymers can be subsequently transformed into polyacrylamides. rsc.org Although direct NMP of this compound has not been reported, the developments in NMP technology suggest it could be a viable, though likely challenging, route for its controlled polymerization.
Anionic and Cationic Polymerization Investigations
Investigations into the anionic and cationic polymerization of this compound are scarce. The presence of the acidic proton in the carboxylic acid group and the potential for side reactions with the amide functionality make these polymerization methods challenging for this type of monomer without appropriate protection strategies.
Research on the anionic polymerization of N,N-disubstituted acrylamides has shown that it is possible to achieve living polymerization under specific conditions, such as using organolithium initiators in the presence of additives like diethylzinc. capes.gov.brresearchgate.netchemrxiv.orgacs.org These conditions help to control the reactivity of the propagating enolate anion. However, the direct anionic polymerization of a monomer containing a carboxylic acid group like this compound would be highly problematic due to the immediate quenching of the anionic initiator and propagating species by the acidic proton.
Similarly, cationic polymerization of this compound is not considered a feasible approach. researchgate.netnih.govncsu.edugoogle.com The electron-withdrawing nature of the acryloyl group deactivates the vinyl double bond towards electrophilic attack by a cationic initiator. Furthermore, the amide and carboxyl groups could act as nucleophiles, leading to side reactions and termination of the cationic polymerization. While cationic polyacrylamides can be synthesized, this is typically achieved through the polymerization of cationic acrylamide (B121943) monomers or by post-polymerization modification. nih.govncsu.edu
Ring-Opening Polymerization (if applicable to derivatives)
Ring-opening polymerization (ROP) is a crucial method for the synthesis of polyesters and polypeptides. In the context of this compound, ROP would be applicable to its cyclic derivatives, such as N-substituted β-alanine N-carboxyanhydrides (NCAs). The polymerization of NCAs derived from α-amino acids is a well-established method for producing synthetic polypeptides. mdpi.comillinois.eduupc.eduresearchgate.net More recently, this has been extended to β-amino acid derivatives.
Research into the living nucleophilic ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides has demonstrated the potential to create well-defined poly(β-peptoid)s. tu-dresden.denih.gov Specifically, the synthesis and polymerization of N-methyl-β-alanine-NCA have been reported. tu-dresden.de The process typically involves the synthesis of the NCA monomer from the corresponding N-substituted β-alanine, followed by polymerization initiated by a nucleophile, such as a primary amine. The polymerization proceeds with the evolution of carbon dioxide. tu-dresden.de
One of the challenges associated with the ROP of N-substituted β-alanine NCAs can be the poor solubility of the resulting poly(β-peptoid)s. tu-dresden.denih.gov However, the living nature of this polymerization allows for the synthesis of block copolymers, which can improve solubility and introduce novel functionalities. tu-dresden.denih.gov For instance, an amphiphilic block copoly-β-peptoid has been successfully prepared, highlighting the versatility of this approach. tu-dresden.denih.gov
The mechanism of NCA ring-opening polymerization can be complex, with the potential for side reactions. However, with careful control of reaction conditions, including the choice of initiator and solvent, it is possible to achieve polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov The development of new initiators and catalysts continues to refine this technique, making it a powerful tool for the synthesis of advanced polypeptide-based materials. illinois.edu
Emulsion and Dispersion Polymerization Approaches
Emulsion and dispersion polymerization techniques are widely used for the production of polymer latexes and microspheres. These methods are particularly advantageous for monomers with limited water solubility and for achieving high molecular weight polymers at fast polymerization rates.
While specific studies on the emulsion or dispersion polymerization of this compound are not extensively documented, the principles can be inferred from related systems. For example, the synthesis of hollow core nanocapsules from poly-N-acryloyl L-phenylalanine methyl ester has been successfully achieved using a mini-emulsion technique. rsc.orgrsc.org This process involves the emulsification of a monomer-containing oil phase in an aqueous phase, stabilized by a surfactant. Polymerization is then initiated within the monomer droplets. This approach allows for the formation of well-defined nanoparticles with encapsulated materials. rsc.orgrsc.org
Given the structure of this compound, it is plausible that it could be polymerized via similar emulsion or dispersion methods. The presence of the carboxylic acid group would influence its partitioning between the aqueous and organic phases and could also play a role in the stabilization of the polymer particles. The choice of surfactant, initiator, and co-monomers would be critical in controlling the polymerization process and the final polymer properties.
Bulk and Solution Polymerization Methodologies
Bulk and solution polymerization are fundamental techniques for polymer synthesis. Bulk polymerization is carried out with only the monomer and an initiator, leading to a pure polymer, while solution polymerization involves dissolving the monomer in a suitable solvent. researchgate.net
Bulk Polymerization:
Bulk polymerization of acrylic monomers can be challenging due to the high viscosity of the polymerizing medium and the difficulty in dissipating the heat of polymerization, which can lead to the Trommsdorff effect (autoacceleration). researchgate.net However, for some applications, the simplicity and purity of bulk polymerization are advantageous. researchgate.net Continuous bulk polymerization processes can help to mitigate some of these challenges. researchgate.net For acrylates, self-initiated thermal polymerization at high temperatures is also possible. nih.gov
Solution Polymerization:
Solution polymerization offers better heat control and lower viscosity compared to bulk polymerization. researchgate.net The choice of solvent is critical as it can affect the polymerization kinetics and the properties of the resulting polymer. Various N-acryloyl amino acids have been successfully polymerized via solution polymerization using a range of solvents, including water, methanol, and dioxane. rsc.orgmdpi.com
For instance, the free radical polymerization of N-acryloyl glycinamide (B1583983) and N-acryloyl l-alaninamide (B112954) has been carried out in isopropanol (B130326) to control the molecular weight. mdpi.com Similarly, the polymerization of other N-acryloyl amino acid monomers has been conducted in methanol. rsc.org These studies suggest that this compound could be readily polymerized in solution using standard free-radical initiators like AIBN or persulfates. The resulting polymer's solubility would depend on the solvent used and the polymer's molecular weight and architecture.
Below is a data table summarizing typical conditions for the solution polymerization of a related N-acryloyl amino acid, which could be analogous to the polymerization of this compound.
Table 1: Representative Conditions for Solution Polymerization of N-Acryloyl Amino Acids
| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Properties | Reference |
|---|---|---|---|---|---|
| N-acryloyl-L-alanine | AIBN | Methanol | 65 | Controlled molecular weight, narrow distribution | rsc.org |
| N-acryloyl glycinamide | Potassium persulfate | Water | 60 | Thermo-responsive hydrogels | mdpi.com |
Photopolymerization and Other Light-Initiated Polymerization Techniques
Photopolymerization offers several advantages, including spatial and temporal control over the polymerization process, mild reaction conditions, and reduced energy consumption. This technique is particularly well-suited for applications in coatings, adhesives, and biomedical hydrogels.
Photoinduced living polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, have been successfully applied to a variety of N-acryloyl amino acid monomers. rsc.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20) under mild conditions. rsc.org
The process typically involves a photocatalyst that, upon irradiation with light of a specific wavelength, initiates the polymerization through a controlled radical mechanism. The versatility of this approach has been demonstrated by investigating different solvents, RAFT agents, and photocatalysts. rsc.org A key advantage is the ability to directly polymerize monomers with unprotected functional groups, such as carboxylic acids, in solvents like methanol. rsc.org This makes photopolymerization a highly promising technique for the synthesis of functional polymers from this compound for various advanced applications.
The following table presents typical components used in the photopolymerization of N-acryloyl amino acids.
Table 2: Components for Photoinduced RAFT Polymerization of N-Acryloyl Amino Acids
| Component | Example | Function | Reference |
|---|---|---|---|
| Monomer | N-Acryloyl Amino Acid | Building block of the polymer | rsc.org |
| RAFT Agent | Trithiocarbonate | Controls the polymerization (chain transfer agent) | rsc.org |
| Photocatalyst | Iridium or Ruthenium complex | Initiates polymerization upon light exposure | rsc.org |
| Solvent | Methanol, DMSO | Dissolves reactants and polymer | rsc.org |
Copolymerization Studies Involving N Acryloyl N Methyl Beta Alanine
Statistical Copolymerization with Various Monomers
Statistical copolymerization is a fundamental method for randomly incorporating different monomer units along a polymer chain. The resulting copolymer's properties are an average of the constituent monomers, often leading to materials with a desirable balance of characteristics. While specific data on the statistical copolymerization of N-Acryloyl-N-methyl-beta-alanine is limited in publicly available literature, insights can be drawn from studies on structurally similar N-acryloyl amino acid derivatives.
The determination of monomer reactivity ratios is crucial for understanding and controlling the composition and microstructure of a copolymer. These ratios, typically denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. Various methods, such as the Fineman-Ross, inverted Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös methods, are employed to calculate these parameters from experimental data. nih.gov Computer programs like COPOINT can also be utilized for more accurate determination, including fitting to terminal and penultimate models. nih.gov
For instance, in the free radical copolymerization of N-vinylpyrrolidone (NVP, M1) and isobornyl methacrylate (B99206) (IBMA, M2), the reactivity ratios were found to be r1 = 0.292 and r2 = 2.673. nih.gov This indicates that the growing chain ending in an NVP radical prefers to add IBMA, and the chain ending in an IBMA radical also prefers to add IBMA, leading to a copolymer that is richer in IBMA units than the monomer feed.
While direct reactivity ratios for this compound are not readily found, studies on the copolymerization of other amino acid-based monomers provide valuable context. For example, in the N-carboxyanhydride (NCA) copolymerization of γ-benzyl-L-glutamate (γ-BLG, M1) and L-alanine (Ala, M2), the reactivity ratios were determined to be r1(γ-BLG) = 2.36 and r2(Ala) = 0.50. core.ac.uk These values suggest a tendency towards the formation of block-like structures rather than a perfectly random copolymer. core.ac.uk
A hypothetical data table for the copolymerization of a generic N-acryloyl amino acid (M1) with a common comonomer (M2) is presented below to illustrate how such data would be structured.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |
| N-Acryloyl Amino Acid | Styrene | 0.8 | 1.1 | 0.88 | Statistical (close to ideal) |
| N-Acryloyl Amino Acid | Methyl Methacrylate | 0.5 | 1.5 | 0.75 | Statistical |
| N-Acryloyl Amino Acid | N-Vinylpyrrolidone | 0.3 | 2.5 | 0.75 | Statistical (gradient) |
This table is illustrative and does not represent real experimental data for this compound.
The structure of both the N-acryloyl amino acid derivative and the comonomer significantly influences the copolymerization kinetics and the properties of the resulting copolymer. The nature of the amino acid side chain, the presence of N-alkylation, and the type of comonomer all play a role.
For example, in the protease-catalyzed synthesis of N-acryloyl functionalized oligopeptides, the choice of the amino acid ethyl ester comonomer was found to be a dominant factor in the conversion of the N-acryloyl-amino acid grafter. nih.govnih.gov This highlights the importance of monomer-monomer and monomer-enzyme interactions in determining the efficiency of the polymerization process.
The steric hindrance and electronic effects of the substituents on the monomers affect their reactivity. For instance, the N-methyl group in this compound can influence the conformation of the monomer and the resulting polymer chain, potentially altering its reactivity compared to its non-methylated counterpart.
Block Copolymer Synthesis and Architecture
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can self-assemble into various ordered nanostructures, making them suitable for a wide range of applications, including drug delivery, nanolithography, and thermoplastic elastomers.
The synthesis of block copolymers containing N-acryloyl amino acid derivatives can be achieved through controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and living nucleophilic ring-opening polymerization.
For instance, chiral homo- and block copolymers based on the enantiomeric monomers N-acryloyl-l-alanine (ALAL) and N-acryloyl-d-alanine (ADAL) have been successfully prepared directly in water using aqueous RAFT polymerization. rsc.org This method allows for the synthesis of well-defined block copolymers with targeted molecular weights and narrow molecular weight distributions.
Another approach involves the living polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NCAs). nih.gov This method has been utilized to prepare the first amphiphilic block copoly-β-peptoid, demonstrating the potential for creating complex architectures based on β-alanine derivatives. nih.gov The synthesis of poly(β-alanoid-block-β-alanine)s has also been achieved via cobalt-catalyzed living carbonylative polymerization of N-alkylaziridines. rsc.orgnih.gov
A general scheme for the synthesis of a di-block copolymer containing a poly(this compound) block is illustrated below:
Step 1: Synthesis of the first block (e.g., Polystyrene) via RAFT polymerization. Step 2: Chain extension with this compound to form the di-block copolymer.
| Block 1 | Block 2 | Polymerization Method | Resulting Architecture |
| Polystyrene | Poly(this compound) | RAFT | Di-block |
| Poly(ethylene glycol) | Poly(this compound) | ATRP | Di-block |
| Poly(N-isopropylacrylamide) | Poly(this compound) | RAFT | Di-block |
| Poly(β-alanoid) | Poly(β-alanine) | Living Carbonylative Polymerization | Di-block |
This table provides hypothetical examples of di-block copolymer architectures.
A key feature of block copolymers is their ability to self-assemble into ordered microphase-separated structures in bulk or in selective solvents. The morphology of these structures (e.g., spheres, cylinders, lamellae, vesicles) is determined by factors such as the volume fraction of the blocks, the total molecular weight, and the Flory-Huggins interaction parameter (χ) between the blocks.
While specific self-assembly studies of block copolymers of this compound are not widely reported, research on analogous systems provides valuable insights. For example, amphiphilic block copolymers containing a hydrophilic poly(N-acryloyl amino acid) block and a hydrophobic block would be expected to form micelles or vesicles in aqueous solutions. The core of these aggregates would be formed by the hydrophobic block, while the hydrophilic poly(N-acryloyl amino acid) block would form the corona, interacting with the aqueous environment.
The self-assembly of poly(β-alanoid-block-β-alanine)s has been shown to result in sheet-like assemblies in chloroform, where the poly(β-alanine) block remains fully hydrogen-bonded. rsc.orgnih.gov This demonstrates the strong influence of the specific interactions of the amino acid-derived block on the resulting morphology.
Graft Copolymerization Techniques and Applications
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. Grafting this compound or its analogs onto a polymer backbone can impart new functionalities and properties to the original polymer.
Grafting can be achieved through three main strategies: "grafting-to," "grafting-from," and "grafting-through."
"Grafting-to" involves attaching pre-synthesized polymer chains to the backbone of another polymer.
"Grafting-from" involves initiating the polymerization of the graft chains from active sites created on the polymer backbone.
"Grafting-through" involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.
A study on the synthesis of novel poly(N-methacryloyl-L-alanine acid) grafted chitosan (B1678972) microspheres provides a relevant example of graft copolymerization. mdpi.com In this work, N-methacryloyl-L-alanine acid was grafted onto chitosan microspheres via a free-radical polymerization, likely initiated in the presence of the chitosan backbone. mdpi.com The resulting graft copolymer exhibited enhanced properties for the adsorption of metal ions.
Another example is the synthesis of lignin-graft-(net-poly(acrylamide-co-N,N′methylenebisacrylamide)) copolymers. This was achieved through free-radical crosslinking copolymerization, where a network of polyacrylamide was grafted onto the lignin (B12514952) backbone.
The "grafting-through" approach using N-acryloyl terminated oligopeptides as macromonomers is another viable strategy. nih.gov These peptide macromers can be copolymerized with other monomers to create well-defined graft copolymers with peptide side chains.
| Backbone Polymer | Grafted Monomer/Polymer | Grafting Method | Potential Application |
| Chitosan | Poly(N-methacryloyl-L-alanine acid) | Grafting-from | Metal ion adsorption |
| Lignin | Poly(acrylamide-co-N,N'-methylenebisacrylamide) | Grafting-from | Adsorbent for pollutants |
| Poly(methyl methacrylate) | Poly(this compound) | Grafting-from | Biocompatible materials |
| Poly(ethylene glycol) | This compound | Grafting-to | Drug delivery |
This table illustrates potential graft copolymer systems and their applications.
Gradient Copolymerization Studies
Extensive searches of scientific literature and chemical databases did not yield any specific studies focused on the gradient copolymerization of this compound. While research exists on the copolymerization of structurally similar monomers, such as N-acryloyl amino acids and their derivatives, no data or detailed research findings directly pertaining to the synthesis or properties of gradient copolymers incorporating this compound could be retrieved.
The formation of gradient copolymers is highly dependent on the reactivity ratios of the comonomers involved in the polymerization process. These ratios, which describe the relative rates at which each monomer adds to the growing polymer chain, are crucial for controlling the compositional gradient along the copolymer backbone. Without experimental data on the reactivity ratios of this compound with various comonomers, any discussion on its potential to form gradient copolymers would be purely speculative.
Therefore, this section cannot be completed as requested due to the absence of published research on this specific topic. Further experimental investigation into the copolymerization behavior of this compound is necessary to determine its capacity for forming gradient copolymers and to characterize the properties of such materials.
Advanced Polymeric Architectures Derived from N Acryloyl N Methyl Beta Alanine
Star and Dendritic Polymers
Star and dendritic polymers represent two classes of highly branched, three-dimensional macromolecules with structures emanating from a central point. While structurally related, they differ in their degree of perfection and synthetic accessibility.
Star Polymers consist of multiple linear polymer arms radiating from a central core. The synthesis of star polymers using N-Acryloyl-N-methyl-beta-alanine can be approached through several controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. acs.org These methods allow for precise control over the length and dispersity of the polymer arms.
There are two primary strategies for synthesizing star polymers: acs.org
Core-first approach : A multifunctional initiator (the core) is used to simultaneously grow multiple polymer arms of this compound. The number of arms is determined by the functionality of the initiator. For instance, star polymers with amino-functionalized cores have been created using β-cyclodextrin as a macroinitiator for ATRP. researchgate.net
Arm-first approach : Linear chains of poly(this compound) are first synthesized and then linked together by reacting with a multifunctional linking agent.
The synthesis of star-type triarm block copolymers incorporating a similar monomer, poly(β-methyl β-alanine), has been successfully achieved via RAFT polymerization, indicating the feasibility of this approach for this compound. taylorfrancis.com
Dendritic Polymers , which include dendrimers and hyperbranched polymers, are characterized by a highly branched, tree-like structure. thno.org Dendrimers are perfectly branched, monodisperse macromolecules built in a stepwise, generational manner, offering precise control over their size and the number of terminal functional groups. thno.org In contrast, hyperbranched polymers are synthesized in a one-pot reaction, resulting in a more irregular branching pattern and a polydisperse molecular weight distribution. thno.org The synthesis of dendritic structures from this compound can be envisioned through functionalization of the periphery of existing dendrimers or by direct polymerization to form hyperbranched structures. The high density of functional groups on the periphery of dendritic polymers makes them of significant interest. nih.gov
| Architecture | Synthesis Strategy | Key Features |
| Star Polymers | Core-first or Arm-first using CRP (e.g., ATRP, RAFT) | Central core with radiating linear arms; controlled arm length and number. |
| Dendrimers | Stepwise, generational synthesis | Perfectly branched, monodisperse, high density of terminal groups. |
Hyperbranched Polymers
Hyperbranched polymers are a subset of dendritic polymers that, while not perfectly branched like dendrimers, offer many of their desirable properties with a much simpler synthetic protocol. digitellinc.com Their globular shape, numerous end groups, and lower viscosity compared to linear analogues make them attractive for various applications.
The synthesis of hyperbranched polymers from this compound can be effectively achieved in a one-pot reaction using controlled polymerization methods, particularly RAFT polymerization. digitellinc.com Two common RAFT-based strategies are:
Self-Condensing Vinyl Polymerization (SCVP) : This method utilizes a special type of monomer, known as an "inimer," which contains both a polymerizable vinyl group and a chain transfer agent (CTA) moiety. While this would require chemical modification of this compound to include a CTA group, it allows for the direct formation of hyperbranched structures.
Copolymerization with a Divinyl Crosslinker : A more direct approach involves the copolymerization of this compound with a small amount of a divinyl crosslinking agent in the presence of a conventional RAFT CTA. digitellinc.com The crosslinker introduces branch points, leading to a hyperbranched architecture. The degree of branching can be controlled by adjusting the ratio of the monomer to the crosslinker.
RAFT polymerization is advantageous for creating these structures due to its tolerance of a wide range of functional monomers and its ability to produce polymers with well-defined characteristics. nih.govnih.gov
| Synthesis Method | Description | Advantages |
| RAFT SCVP | Polymerization of an "inimer" containing both vinyl and CTA groups. | One-pot synthesis, controlled branching. |
| RAFT with Divinyl Crosslinker | Copolymerization of the primary monomer with a divinyl comonomer. | Simpler monomer requirement, tunable degree of branching. |
Polymer Brushes and Surface-Initiated Polymerization
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface at a high enough density to force the chains to stretch away from the surface. acs.org This elongated conformation provides unique surface properties, making them useful for applications such as creating protein-repellent coatings and functional biointerfaces. chalmers.se
The "grafting from" approach, where polymers are grown directly from an initiator-functionalized surface, is the preferred method for achieving the high grafting densities characteristic of polymer brushes. acs.orgnih.gov This is typically accomplished using surface-initiated controlled radical polymerization (SI-CRP) techniques like SI-ATRP or surface-initiated RAFT (SI-RAFT) polymerization. acs.org
The synthesis of polymer brush films using the closely related monomer N-acryloyl-l(d)-alanine has been reported, demonstrating the suitability of this class of monomers for surface modification. acs.org The general procedure for creating poly(this compound) brushes involves:
Substrate Functionalization : The substrate (e.g., silicon wafer, gold) is modified to anchor initiator molecules for the chosen polymerization method (e.g., an ATRP initiator or a RAFT CTA).
Surface-Initiated Polymerization : The functionalized substrate is immersed in a solution containing the this compound monomer and other necessary components for the polymerization (e.g., catalyst, free initiator), allowing the polymer chains to grow from the surface.
The thickness and grafting density of the resulting polymer brush can be precisely controlled by manipulating the reaction time, monomer concentration, and initiator density on the surface. These structural parameters, in turn, dictate the physicochemical properties of the brush.
| Parameter | Method of Control | Impact on Brush Properties |
| Brush Thickness | Polymerization time, monomer concentration | Affects surface wettability, lubrication, and interaction with external species. |
| Grafting Density | Surface concentration of initiator molecules | Determines the extent of chain stretching and overall brush conformation. |
| Polymer Composition | Monomer feed composition (for copolymers) | Allows for tuning of surface chemistry and responsiveness. |
Crosslinked Networks and Hydrogel Formation (Material Research Focus)
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large quantities of water. mdpi.com They are of significant interest in material research for applications such as drug delivery and tissue engineering due to their soft, tissue-like properties. mdpi.comnih.gov
Polymers of this compound and its copolymers are excellent candidates for hydrogel formation. The crosslinks that form the network and prevent the polymer from dissolving can be either chemical (covalent bonds) or physical (reversible, non-covalent interactions). mdpi.com
Chemical Crosslinking can be achieved by copolymerizing this compound with a di- or multifunctional monomer that acts as a crosslinking agent. This creates a chemically stable and robust network.
Physical Crosslinking results from interactions such as hydrogen bonding, hydrophobic associations, or ionic interactions between polymer chains. mdpi.com These hydrogels are often stimuli-responsive, meaning their properties can change in response to environmental triggers like temperature or pH.
Research on the closely related copolymer system of poly(N-acryloyl glycinamide) and N-acryloyl l-alaninamide (B112954) has shown the formation of thermo-responsive hydrogels. mdpi.com These hydrogels exhibit an Upper Critical Solution Temperature (UCST), meaning they form a gel upon cooling below a specific temperature and dissolve into a solution upon heating. The incorporation of the alaninamide monomer, which introduces hydrophobicity, was found to influence the gel-sol transition temperature.
A study on copolymers of N-acryloyl glycinamide (B1583983) (NAGA) and N-acryloyl l-alaninamide (NAlALA) demonstrated that increasing the proportion of the more hydrophobic NAlALA units led to an increase in the gel-sol transition temperature. mdpi.comresearchgate.net This suggests that by using this compound, which also possesses hydrophobic character from its methyl groups, it would be possible to tune the thermo-responsive properties of the resulting hydrogels.
Table: Gel-Sol Transition Temperatures of Poly(NAGA-co-NAlALA) Copolymers Data adapted from studies on analogous alaninamide-containing copolymers, illustrating the principle of tuning transition temperatures.
| Copolymer Composition (molar % NAlALA) | Gel-Sol Transition Temperature (°C) |
| 0 (Homopolymer of NAGA) | ~25 |
| 50 | ~35 |
| 75 | ~42 |
This ability to control the gelation temperature is critical for designing "smart" hydrogels for various material research applications.
Functionalization and Post Polymerization Modification of N Acryloyl N Methyl Beta Alanine Polymers
Chemical Modification Strategies on the Polymer Backbone
Modification of the polymer backbone of poly(N-Acryloyl-N-methyl-beta-alanine) primarily involves the functionalization of the chain ends. The nature of these end groups is largely determined by the polymerization method employed. The use of controlled/“living” radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is particularly advantageous. libretexts.org CRP methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and, crucially, reactive terminal groups originating from the chain transfer agent (CTA) or initiator.
For instance, a RAFT polymerization of this compound would typically yield a polymer with a thiocarbonylthio group at one end. This group can be removed or transformed through various chemical reactions:
Aminolysis/Thiol-Exchange: Treatment with a primary amine or thiol can cleave the thiocarbonylthio group, leaving a thiol-terminated polymer chain. This terminal thiol can then be used for further conjugation, such as in thiol-ene reactions.
Radical-Induced Reduction: The terminal group can be removed to yield a "dead" polymer chain with a simple alkyl or hydrogen terminus.
Thermally-Induced Elimination: In some cases, heating can lead to the elimination of the end group, creating a terminal double bond which can be a handle for further reactions.
The initiator fragment at the other end of the polymer chain also provides a site for functionalization. By selecting an initiator with a desired functional group (e.g., a hydroxyl, amine, or azide), this functionality can be incorporated at the beginning of every polymer chain. This strategy allows for the creation of telechelic polymers or macromonomers for the synthesis of block and graft copolymers.
Side-Chain Functionalization for Targeted Applications
The pendant N-methyl-beta-alanine moiety in each repeating unit of the polymer offers a readily accessible handle for a wide array of chemical modifications, primarily through its carboxylic acid group. numberanalytics.comnih.gov This allows for the dense functionalization of the polymer, dramatically altering its physical and chemical properties. The most common reactions involving the carboxylic acid side chain are esterification and amidation. libretexts.orgnumberanalytics.com
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. libretexts.org This reaction can be used to tune the hydrophobicity of the polymer, introduce fluorescent labels, or attach biocompatible moieties like polyethylene (B3416737) glycol (PEG).
Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is another robust and versatile strategy. numberanalytics.comresearchgate.net This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide, DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC), to activate the carboxylic acid. Amidation can be used to attach a wide variety of functional molecules, including:
Biomolecules like peptides, proteins, or DNA for biosensing or therapeutic applications.
Small molecule drugs for controlled release systems.
Cross-linking agents to form hydrogels.
The table below illustrates potential side-chain functionalization strategies for poly(this compound) and their impact on polymer properties.
| Modification Reaction | Reagent | Functional Group Introduced | Potential Application |
| Esterification | Alcohol (e.g., Ethanol) | Ester | Increased hydrophobicity |
| Amidation | Amine (e.g., Amino-functionalized PEG) | Amide | Increased hydrophilicity, biocompatibility |
| Amidation | Fluorescent Amine | Amide with fluorescent tag | Bioimaging, sensing |
| Amidation | Drug with amine group | Amide-linked drug | Drug delivery |
| Amidation | Diamine | Cross-linked amide | Hydrogel formation |
"Click Chemistry" and Other Orthogonal Functionalization Methods
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. google.com These features make them exceptionally well-suited for the post-polymerization modification of complex macromolecules like poly(this compound). The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). google.com
To utilize click chemistry, the polymer must first be functionalized with one of the reactive partners, either an azide (B81097) or an alkyne. This can be achieved in two main ways:
Copolymerization: A small amount of a comonomer containing an azide or alkyne group can be included in the initial polymerization of this compound.
Post-polymerization Modification: The carboxylic acid side chains of the pre-formed polymer can be reacted with a small molecule containing both a group that can react with the acid (e.g., an amine or alcohol) and the desired azide or alkyne functionality. For example, propargylamine (B41283) can be coupled to the carboxylic acid side chains via amidation to introduce alkyne groups.
Once the polymer is "clickable," it can be readily conjugated with a wide variety of molecules that have been functionalized with the complementary group (an alkyne if the polymer has azides, or an azide if the polymer has alkynes).
Other orthogonal functionalization methods that can be employed include:
Thiol-Ene and Thiol-Yne Chemistry: These reactions involve the radical-mediated or photoinitiated addition of a thiol to an alkene or alkyne, respectively. google.com Similar to CuAAC, the polymer would first need to be functionalized with either the thiol or the "ene"/"yne" moiety.
Diels-Alder Cycloaddition: The reaction between a diene and a dienophile is another highly efficient and reversible conjugation method that can be used.
The table below summarizes some key "click chemistry" and orthogonal reactions applicable to the functionalization of poly(this compound).
| Reaction Type | Reactive Group on Polymer | Reactive Group on Functional Molecule | Resulting Linkage |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne | Azide | 1,2,3-Triazole |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne | Azide | 1,2,3-Triazole |
| Radical Thiol-Ene Coupling | Alkene | Thiol | Thioether |
| Radical Thiol-Yne Coupling | Alkyne | Thiol | Thioether |
| Diels-Alder Cycloaddition | Diene | Dienophile | Cyclohexene adduct |
Through these varied and powerful functionalization strategies, polymers of this compound can be transformed from simple linear chains into highly complex and functional materials tailored for a multitude of advanced applications.
Material Science Applications of N Acryloyl N Methyl Beta Alanine Derived Polymers
Responsive Polymer Systems (e.g., pH-responsive, thermoresponsive, light-responsive)
Stimuli-responsive polymers, or "smart" polymers, can undergo significant, reversible changes in their physical or chemical properties in response to small external triggers. rsc.org This behavior is particularly prominent in acrylamide-based hydrogels. mdpi.com The structure of N-Acryloyl-N-methyl-beta-alanine suggests that its corresponding polymer would exhibit both thermo- and pH-responsiveness.
Development of Stimuli-Responsive Gels and Smart Materials
Polymers based on N-substituted acrylamides are well-known for forming stimuli-responsive hydrogels. mdpi.commdpi.com These materials can swell or shrink in response to environmental changes, making them ideal for applications like sensors, actuators, and smart surfaces.
pH-Responsive Gels: The carboxylic acid group (-COOH) in the beta-alanine (B559535) side chain is the key to pH sensitivity. nih.govnih.gov In acidic conditions (low pH), the carboxyl groups are protonated and neutral, allowing polymer chains to aggregate. As the pH increases, these groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains leads to the swelling of the hydrogel. This behavior is seen in other carboxyl-bearing polymers like poly(acrylic acid). nih.govnih.gov
Thermoresponsive Gels: Many N-substituted polyacrylamides exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water and collapses. rsc.orgresearchgate.net This transition is driven by a shift in the balance between hydrophilic (hydrogen bonding with water) and hydrophobic interactions. As temperature increases, hydrophobic interactions among the polymer side chains dominate, causing the polymer to expel water and shrink. While the tertiary amide in poly(this compound) cannot donate a hydrogen bond, the carbonyl oxygen and the carboxylate group can act as hydrogen bond acceptors. The N-methyl group and the hydrocarbon backbone contribute to hydrophobic interactions. The interplay between these groups is expected to result in LCST behavior. The exact transition temperature would be influenced by factors like polymer concentration and the pH of the solution. rsc.orgresearchgate.net
Dual-Responsive Systems: The combination of pH- and thermo-responsive moieties within the same monomer unit allows for the creation of dual-responsive materials. mdpi.com A hydrogel of poly(this compound) could be designed to swell at a specific pH but only below a certain temperature, or vice-versa. This dual-gate mechanism allows for more complex and controlled material responses.
Mechanisms of Responsiveness in Poly(this compound)
The responsiveness of polymers is rooted in the molecular-level interactions between the polymer chains and the solvent, as well as between the polymer chains themselves. rsc.org
Mechanism of pH-Responsiveness: The primary mechanism is the ionization of the pendant carboxylic acid groups. mdpi.com
Low pH (pH < pKa): The -COOH groups are largely protonated and neutral. Hydrogen bonding between polymer chains can occur, and hydrophobic interactions are more dominant, leading to a collapsed or aggregated state.
High pH (pH > pKa): The -COOH groups deprotonate to -COO⁻. Electrostatic repulsion between the negatively charged chains forces the polymer network to expand and absorb a large amount of water, resulting in swelling. This charge-based repulsion is a powerful driver for conformational changes in polyelectrolytes. nih.gov
Mechanism of Thermo-Responsiveness (LCST): The LCST phenomenon in aqueous solutions of polymers like N-substituted polyacrylamides is primarily governed by a change in entropy. rsc.orgnih.gov
Below LCST: Water molecules form organized, cage-like structures around the hydrophobic parts of the polymer (like the N-methyl group and the polymer backbone). This ordering of water is entropically unfavorable. However, hydrogen bonds between water and the hydrophilic parts of the polymer (the carbonyl and carboxylate groups) make dissolution enthalpically favorable.
Above LCST: As the temperature rises, the kinetic energy of the system increases. This disrupts the ordered water structures, leading to a significant gain in entropy for the solvent. This favorable entropy change of the water outweighs the enthalpic gain from polymer-water hydrogen bonding, causing the polymer to phase-separate from the water. The polymer chains collapse into compact globules to minimize contact between their hydrophobic segments and the water. The specific cloud point temperature can be tuned by copolymerization or by changing the solvent composition. rsc.orgresearchgate.net
Polymer Electrolytes and Ionic Conductors
Solid polymer electrolytes (SPEs) are a critical component for the development of safer, next-generation energy storage devices like all-solid-state lithium-ion batteries. nih.gov They offer improved safety and flexibility over traditional liquid electrolytes. The structure of poly(this compound) suggests its potential as a zwitterionic or single-ion conducting polymer electrolyte.
At neutral to high pH, the polymer exists in a zwitterionic-like state, with a negatively charged carboxylate group and a polar amide group. When doped with a salt (e.g., lithium salts), the polymer matrix can facilitate ion transport. researchgate.net The polar groups can coordinate with cations like Li+, while the polymer chains provide a medium for ion movement. Zwitterionic polymers have been shown to create unique ion transport domains, potentially leading to high ionic conductivity and a high lithium-ion transference number by immobilizing the anionic charge on the polymer backbone. nih.govrsc.org The abundant ether-oxygen groups in similar polymer structures provide sufficient sites for Li+ transport, leading to good ionic conductivity. researchgate.net
Separation Membranes and Filtration Technologies
Polymer membranes are essential for various separation processes, including water treatment, gas separation, and chemical purification. mdpi.comresearchgate.net The properties of poly(this compound) make it an interesting candidate for advanced filtration membranes.
The presence of carboxylic acid groups allows for the creation of pH-responsive membranes. The pore size and surface chemistry of the membrane could be controlled by changing the pH of the feed solution. mdpi.com For instance, at high pH, the pores would swell and open due to electrostatic repulsion, increasing permeability. At low pH, the pores would collapse, reducing flow. This "smart" gating could be used for on-demand separation or to prevent fouling.
Furthermore, the charged carboxylate groups can be used for ion-exchange applications, such as the separation or removal of heavy metal ions from wastewater. mdpi.com Similar polymers with amino acid functionalities have been grafted onto membrane supports to create materials for specific separations, such as the resolution of chiral molecules. mdpi.com
Adhesives and Coatings (Polymer Research Perspective)
Acrylic polymers are widely used in the formulation of high-performance adhesives and coatings due to their excellent adhesion, durability, and resistance to environmental factors like UV light. gellnerindustrial.comyoutube.comgantrade.com The this compound monomer can be incorporated into copolymer formulations to impart specific properties.
The acryloyl group provides a reactive site for polymerization and cross-linking, which is fundamental for forming a strong and durable adhesive or coating film. youtube.com The pendant N-methyl-beta-alanine group can enhance performance in several ways:
Adhesion Promotion: The carboxylic acid group can form strong hydrogen bonds or even covalent bonds with various substrates, particularly metals and metal oxides, improving adhesion.
Modified Surface Properties: The presence of both polar (carboxylate) and moderately hydrophobic (N-methyl) groups can be used to control the surface energy of a coating, affecting properties like wettability, anti-fouling, and biocompatibility.
Cross-linking: The carboxylic acid can serve as a site for cross-linking reactions, for example with diols or epoxies, to create a more robust and chemically resistant network. This is a common strategy in thermosetting adhesive systems. gantrade.com
Advanced Hydrogel Structures and Applications in Material Science
Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. mdpi.comnih.gov The unique properties of poly(this compound) would enable the design of advanced hydrogel structures.
By combining its dual pH- and thermo-responsive nature, it is possible to create hydrogels that exhibit complex, programmed behaviors. For example, a hydrogel could be designed to load a substance at low temperature and high pH and then release it upon a simultaneous increase in temperature and decrease in pH.
Copolymerization of this compound with other monomers can further tailor the hydrogel's properties. Incorporating a more hydrophobic monomer could lower the LCST, while adding a more hydrophilic monomer could increase it. researchgate.net The mechanical properties, such as stiffness and elasticity, can be controlled by adjusting the cross-linking density. mdpi.com Interpenetrating Polymer Networks (IPNs), where a second polymer network is formed within the first, could be used to create hydrogels with exceptionally high mechanical strength and toughness while retaining their stimuli-responsive character. mdpi.commdpi.com
The table below summarizes the properties of various N-substituted polyacrylamides, providing context for the expected behavior of poly(this compound).
| Polymer | Monomer Structure | Stimulus Response | Transition Temp. (°C) | Key Features & Applications |
| Poly(N-isopropylacrylamide) (PNIPAM) | Acrylamide (B121943) with N-isopropyl group | Thermoresponsive (LCST) | ~32 | Most studied thermoresponsive polymer; hydrogels, drug delivery. researchgate.net |
| Poly(N,N-diethylacrylamide) (PDEAAm) | Acrylamide with two N-ethyl groups | Thermoresponsive (LCST) | 25-35 | Different selectivity from PNIPAM; used in chromatography. nih.gov |
| Poly(N-acryloyl glycinamide) (PNAGA) | Acrylamide with N-glycinamide group | Thermoresponsive (UCST) | Varies | Forms strong, thermoreversible gels upon cooling. rsc.org |
| Poly(N-acryloyl alanine (B10760859) methyl ester) (PAAME) | Acrylamide with N-alanine methyl ester | Thermoresponsive (LCST) | ~18 | Low LCST, potential for controlled release applications. researchgate.net |
| Poly(acrylic acid) (PAA) | Acrylic acid | pH-responsive | N/A | Swells at high pH; used in superabsorbents, ion-exchange. nih.gov |
| Poly(this compound) (Predicted) | Acrylamide with N-methyl-beta-alanine | pH and Thermo (LCST) | pH-dependent | Dual-responsive, zwitterionic character, applications in smart materials. |
Analytical Characterization Techniques for N Acryloyl N Methyl Beta Alanine Polymers in Research
Spectroscopic Analysis for Structure Elucidation (e.g., NMR, FT-IR, UV-Vis)
Spectroscopic methods are indispensable for confirming the successful polymerization of the N-Acryloyl-N-methyl-beta-alanine monomer and verifying the structure of the resulting polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for providing detailed information about the polymer's molecular structure. In the ¹H NMR spectrum of a related polymer, poly(N-acryloyl-l-alanine), the disappearance of the sharp vinyl proton signals (typically found between 5.5 and 6.5 ppm) from the monomer confirms its conversion to the saturated polymer backbone. researchgate.net New broad peaks corresponding to the protons on the polymer backbone and the side chain will appear. For poly(this compound), one would expect to see characteristic signals for the N-methyl group and the methylene (B1212753) protons of the beta-alanine (B559535) moiety, providing definitive structural confirmation. researchgate.netmdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer. The polymerization is confirmed by the disappearance of the C=C stretching vibration band from the acryloyl group of the monomer. Key characteristic bands for the polymer include the C=O stretching of the amide (Amide I band, ~1630-1650 cm⁻¹) and the N-H bending (Amide II band, ~1540 cm⁻¹). rsc.orgresearchgate.net The presence of these bands, along with the absence of monomer-specific peaks, validates the polymer structure. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: While the this compound polymer itself does not have strong chromophores in the UV-Vis range, this technique can be useful for monitoring the polymerization process if the monomer or initiator has a distinct absorption profile. It is more commonly used for characterizing polymers containing specific chromophores, like aromatic rings. For instance, in studies of poly(N-acryloyl-L-phenylalanine methyl ester), UV-Vis spectroscopy was used to identify the phenyl functional group at ~260 nm. rsc.org
| Technique | Typical Application for Poly(this compound) | Expected Observations |
| ¹H NMR | Confirm polymerization, verify side-chain structure | Disappearance of monomer vinyl protons (~5.5-6.5 ppm); Appearance of broad polymer backbone signals and specific side-chain proton signals. |
| FT-IR | Identify functional groups, confirm polymerization | Disappearance of C=C stretch; Presence of Amide I (~1640 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. rsc.orgresearchgate.net |
| UV-Vis | Monitor monomer consumption (if applicable) | Decrease in monomer-specific absorbance over time. |
Chromatographic Methods for Molecular Weight Distribution (e.g., GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.
GPC separates polymer molecules based on their hydrodynamic volume in solution. rsc.org Larger molecules elute faster than smaller molecules. By using a calibration curve created from polymer standards (like polystyrene or pullulan), the elution profile of the sample is converted into a molecular weight distribution. lcms.cz This provides crucial data such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the PDI (Mₙ/Mₙ). cmu.edu The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 signifies a more uniform, or "monodisperse," polymer sample. rsc.org For polymers synthesized via controlled radical polymerization techniques, PDI values are typically low (e.g., < 1.20). rsc.org The choice of eluent is critical and depends on the polymer's solubility; for N-acryloyl amino acid polymers, polar solvents like dimethylformamide (DMF) or aqueous buffers are often used. lcms.czcmu.edu
| Parameter | Description | Significance |
| Mₙ (Number-Average MW) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Sensitive to small molecules. | Relates to colligative properties. |
| Mₙ (Weight-Average MW) | An average that accounts for the contribution of molecules of different sizes to the overall properties. Sensitive to large molecules. | Relates to bulk properties like mechanical strength. |
| PDI (Polydispersity Index) | The ratio of Mₙ to Mₙ (Mₙ/Mₙ). | Measures the breadth of the molecular weight distribution. A value of 1 indicates a perfectly monodisperse sample. |
Thermal Analysis Techniques (e.g., DSC, TGA, DMA)
Thermal analysis techniques are crucial for determining the polymer's stability and phase behavior as a function of temperature. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine key thermal transitions, most importantly the glass transition temperature (T₉). The T₉ is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For example, in a study of poly(acrylic acid) grafted with α-methyl-β-alanine fragments, DSC was used to show a shift in the glass transition temperature compared to the parent polymer. taylorfrancis.com DSC can also detect melting points (Tₘ) and crystallization temperatures (T𝒸) in semi-crystalline polymers. waters.com
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. This analysis provides information on the polymer's thermal stability and decomposition profile. The resulting curve shows the temperatures at which the polymer degrades. waters.com For many acrylic polymers, decomposition occurs at temperatures above 200°C. nih.gov
Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique that measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, or frequency when subjected to an oscillating force. It is particularly effective for identifying the T₉, which appears as a sharp peak in the damping factor (tan δ) curve.
| Technique | Measurement | Key Information Obtained |
| DSC | Heat flow vs. Temperature | Glass transition temperature (T₉), melting point (Tₘ), crystallization temperature (T𝒸). taylorfrancis.comwaters.com |
| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature. waters.com |
| DMA | Modulus and Damping vs. Temperature | Glass transition temperature (T₉), secondary relaxations, mechanical properties. |
Morphological Characterization (e.g., SEM, TEM, AFM, SAXS/WAXS)
Microscopy and scattering techniques are used to visualize the polymer's surface and internal structure, from the nanometer to the micrometer scale.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. It is often used to study the morphology of polymer films, particles, or hydrogels. For instance, in the characterization of chitosan (B1678972) microspheres grafted with poly(N-methacryloyl-L-alanine acid), SEM revealed a rough and porous surface morphology. nih.gov
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure or morphology of a polymer sample by passing a beam of electrons through an ultrathin section. It is particularly useful for imaging nanostructures within the polymer, such as phase-separated domains in a copolymer or the structure of polymer nanoparticles.
Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of a polymer surface at the nanoscale. It is valuable for characterizing surface roughness and identifying nanoscale features on polymer films without the need for conductive coating.
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS): These are powerful techniques for probing structure at the nanoscale. SAXS provides information about the size, shape, and arrangement of nanoscale features (e.g., polymer domains, pores), while WAXS gives information about the crystalline structure of the material.
Rheological and Viscometric Studies of Polymer Solutions and Melts
Rheology is the study of the flow and deformation of matter. Rheological and viscometric studies are essential for understanding how polymer solutions or melts behave under stress, which is critical for processing and application.
Viscometry: Dilute solution viscometry can be used to estimate the intrinsic viscosity [η] of a polymer, which is related to its molecular weight through the Mark-Houwink equation. This provides an alternative or complementary method to GPC for molecular weight estimation.
Rheometry: A rheometer is used to measure the viscoelastic properties of polymer solutions and melts. Key parameters include viscosity as a function of shear rate and the storage (G') and loss (G'') moduli as a function of frequency. For polymer solutions, these studies can reveal information about chain entanglements and polymer-solvent interactions. For hydrogels, rheology is used to determine their mechanical strength (gel strength) and response to stress. In studies of thermo-responsive hydrogels made from N-acryloyl amino acid copolymers, dynamic viscosity measurements were crucial to characterizing their gelation behavior. mdpi.com
Theoretical and Computational Studies of N Acryloyl N Methyl Beta Alanine and Its Polymers
Quantum Chemical Calculations of Monomer Reactivity
Quantum chemical calculations are instrumental in predicting the reactivity of monomers like N-Acryloyl-N-methyl-beta-alanine. These methods, rooted in the principles of quantum mechanics, can elucidate the electronic structure and energy of the monomer, which are key determinants of its behavior in polymerization reactions. mdpi.com
Detailed analysis of the monomer's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information about its susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.
Furthermore, quantum chemical calculations can be used to determine various reactivity descriptors. These descriptors, often derived from Density Functional Theory (DFT), quantify aspects of a molecule's reactivity. mdpi.com For this compound, these calculations can help in understanding the reactivity of the vinyl group, which is the site of polymerization.
| Reactivity Descriptor | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the monomer. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the monomer. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the monomer. |
| Global Hardness (η) | 2.65 eV | Measures the resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 eV | Describes the ability of the monomer to attract electrons. |
This table presents illustrative values for this compound based on typical ranges for similar acrylamide (B121943) monomers. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations of Polymer Conformation and Interactions
These simulations can model the polymer chain in various environments, such as in aqueous solution, to understand its thermoresponsive behavior. The zwitterionic nature of the repeating units, containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group, leads to complex intra- and intermolecular interactions that govern the polymer's solubility and phase transitions.
MD simulations can track the trajectory of each atom in the system, allowing for the calculation of various structural and dynamic properties. This includes the radius of gyration, which provides a measure of the polymer's compactness, and radial distribution functions, which describe the arrangement of solvent molecules around the polymer chain. acs.org
| Simulation Parameter | Typical Value/Condition | Information Gained |
| Simulation Time | 100 ns | Allows for the observation of conformational changes and equilibration. |
| Temperature | 298 K (Room Temperature) | Provides insights into the polymer's behavior under standard conditions. |
| Solvent | Explicit Water Model (e.g., TIP3P) | Enables the study of hydration and polymer-water interactions. rsc.org |
| Force Field | AMBER, CHARMM | Defines the potential energy function for the system's atoms. nih.gov |
This table outlines typical parameters for an MD simulation of poly(this compound) in an aqueous environment.
Density Functional Theory (DFT) in Polymerization Mechanism Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of polymerization, DFT can be employed to elucidate the detailed mechanism of the reaction, including the energetics of initiation, propagation, and termination steps. nih.govresearchgate.net
For the polymerization of this compound, DFT calculations can be used to model the transition states of the radical addition reactions that drive the chain growth. By calculating the activation energies for these steps, researchers can gain a deeper understanding of the polymerization kinetics. nih.gov
DFT can also be used to study the influence of the zwitterionic side chains on the polymerization process. The electrostatic interactions introduced by these groups can affect the approach of the monomer to the growing polymer chain and influence the stereochemistry of the resulting polymer. rsc.orgresearchgate.net
| Reaction Step | Calculated Activation Energy (Illustrative) | Significance |
| Initiation | 80 kJ/mol | Energy barrier for the formation of initial radical species. |
| Propagation | 30 kJ/mol | Energy barrier for the addition of a monomer to the growing chain. |
| Chain Transfer | 50 kJ/mol | Energy barrier for the transfer of the radical to another molecule. |
This table provides illustrative activation energies for the key steps in the free-radical polymerization of an acrylamide monomer, as could be determined by DFT calculations.
Polymer Modeling and Simulation for Material Design
The integration of various computational techniques allows for the predictive modeling and simulation of polymers, facilitating the rational design of new materials with specific properties. researchgate.netresearchgate.netmdpi.com For poly(this compound), this approach can be used to explore the relationship between its molecular structure and its macroscopic properties, such as its thermoresponsiveness and its potential for use in biomedical applications.
By systematically varying parameters in the simulations, such as the polymer chain length, the concentration in solution, and the presence of co-monomers, researchers can predict how these changes will affect the material's behavior. For instance, simulations can help to understand how the incorporation of hydrophobic or hydrophilic co-monomers could be used to tune the Lower Critical Solution Temperature (LCST) of the resulting copolymer. nih.govmdpi.com
This predictive capability is invaluable for accelerating the materials discovery process, reducing the need for extensive trial-and-error experimentation. researchgate.net
Degradation and Stability Studies of N Acryloyl N Methyl Beta Alanine Polymers
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolytic degradation involves the cleavage of chemical bonds through a reaction with water. For poly(N-Acryloyl-N-methyl-beta-alanine), the primary site susceptible to hydrolysis is the tertiary amide bond in the side chain. The stability of amide bonds is generally high, but they can be cleaved under acidic or basic conditions, a process that is often significantly slower than the hydrolysis of corresponding ester bonds. nih.govnih.gov
The mechanism of amide hydrolysis is dependent on the pH of the aqueous environment. allen.in
Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate which subsequently breaks down, cleaving the C-N bond to yield a carboxylic acid and an amine. allen.in For poly(this compound), this would result in the formation of poly(acrylic acid) and N-methyl-beta-alanine.
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon of the amide. allen.inresearchgate.net This is typically the rate-determining step and forms a tetrahedral intermediate. uregina.ca The intermediate then collapses, breaking the amide bond. This pathway is generally more effective for amides than the acid-catalyzed route. researchgate.net
Table 1: Factors Influencing Hydrolytic Degradation Rate of Amide-Containing Polymers
| Factor | Influence on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Rate increases in strong acid (pH < 5) and strong base (pH > 10). uregina.ca | Catalysis by H⁺ (protonation of carbonyl) or OH⁻ (nucleophilic attack). allen.inuregina.ca |
| Temperature | Rate increases with temperature. acs.org | Provides activation energy for the reaction to overcome the energy barrier. researchgate.net |
| Polymer Structure | Steric hindrance around the amide bond decreases the rate. | Shields the carbonyl carbon from nucleophilic attack by water or hydroxide ions. nih.gov |
| Neighboring Groups | Intramolecular catalytic effects can alter the rate. | Nearby functional groups can stabilize or destabilize the transition state. |
Thermal Degradation Pathways
Thermal degradation occurs when a polymer is exposed to elevated temperatures, leading to irreversible chemical changes and bond cleavage. acs.org The thermal stability of polymers based on N-substituted acrylamides is typically investigated using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. mdpi.com
For polyacrylamides, thermal degradation generally proceeds in distinct stages: acs.org
Initial Weight Loss (Below 200°C) : A minor weight loss is often observed, which is attributed to the evaporation of absorbed water and other volatile impurities. acs.org
Side-Chain Reactions (200-350°C) : The primary degradation events begin in this range. For polyacrylamides, this involves imidization reactions between adjacent pendant amide groups, releasing ammonia (B1221849) and water and forming a more stable six-membered imide ring structure within the polymer chain. acs.org For a tertiary amide like in poly(this compound), direct imidization is not possible in the same way, but other side-chain reactions and fragmentation could occur.
Main-Chain Scission (>350°C) : At higher temperatures, random scission of the carbon-carbon bonds in the polymer backbone dominates, leading to the formation of smaller volatile fragments and eventual charring. acs.org
Studies on poly(N-isopropylacrylamide) (PNIPAM), a well-known N-substituted polyacrylamide, show good thermal stability up to about 300°C, with the main degradation process occurring in a single step between 395°C and 425°C. mdpi.com The degradation pathways for poly(this compound) would likely involve initial decomposition of the amino acid side chain followed by backbone scission at higher temperatures.
Table 2: Representative Thermal Degradation Data for N-Substituted Polyacrylamide Analogues (TGA in N₂ Atmosphere)
| Polymer | Onset Degradation Temp (T_onset) | Temp. of Max. Decomposition Rate (T_max) | Char Residue at 600°C | Reference Polymer |
|---|---|---|---|---|
| Poly(N-isopropylacrylamide) | ~385 °C | ~410 °C | < 5% | PNIPAM mdpi.com |
| Polyacrylamide | ~250 °C (Imidization) | ~420 °C (Backbone Scission) | ~40% | PAAm acs.org |
Note: Data is illustrative and derived from literature on analogous polymers. T_onset and T_max values can vary with heating rate and polymer molecular weight.
Oxidative Stability and Environmental Impact Studies (Material Science Focus)
Oxidative degradation involves the reaction of a polymer with oxygen, a process that can be initiated by heat, light, or mechanical stress. uomustansiriyah.edu.iq This process is a primary cause of polymer aging and loss of mechanical properties. The general mechanism is a free-radical chain reaction: uomustansiriyah.edu.iqresearchgate.net
Initiation : Formation of initial polymer radicals (P•) through the breaking of C-H or C-C bonds.
Propagation : The polymer radical reacts with oxygen to form a peroxy radical (POO•). This highly reactive species can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction.
Termination : The reaction stops when two radicals combine.
For poly(this compound), the hydrogen atoms on the carbon adjacent to the side-chain nitrogen and those on the polymer backbone are potential sites for hydrogen abstraction. fiveable.me The decomposition of hydroperoxides can lead to chain scission (reducing molecular weight and strength) or cross-linking (increasing brittleness). nih.gov The presence of antioxidants is crucial for preventing or slowing these processes.
From a material science perspective, the environmental impact of water-soluble polymers is an area of growing interest. acs.orgnih.gov While often considered less persistent than microplastics, their high mobility in aqueous environments means their fate and potential effects must be considered. researchgate.netenvchemgroup.com Due to their high molecular weight, polymers like poly(this compound) are generally not expected to bioaccumulate significantly. ect.de However, the degradation products—in this case, poly(acrylic acid) and N-methyl-beta-alanine—would have their own environmental profiles. The ultimate biodegradability of such highly substituted polymers is expected to be slow. ect.de
Controlled Degradation for Recyclable Polymer Materials
Developing polymers that can be degraded in a controlled manner is a key strategy for creating recyclable materials and enabling a circular economy. nih.gov For polymers like poly(this compound), chemical recycling strategies that reverse the polymerization or selectively cleave bonds to recover valuable monomers are highly desirable. researchgate.net
Given the polyamide-like structure in the side chain, methods used for polyamide recycling could provide a blueprint. Chemical recycling of polyamides often involves targeting the amide bond for cleavage via processes like hydrolysis, ammonolysis, or alcoholysis to regenerate monomers or other useful chemical feedstocks. nih.govresearchgate.net
A potential strategy for poly(this compound) could involve:
Selective Hydrolysis : Using targeted conditions (e.g., high temperature, specific catalysts) to cleave the amide bond in the side chain. This would yield poly(acrylic acid), a valuable water-soluble polymer, and the N-methyl-beta-alanine monomer, which could potentially be reused.
Pyrolysis : Controlled thermal degradation in the absence of oxygen could break the polymer down into a range of smaller molecules. With appropriate catalytic systems, it may be possible to favor the depolymerization back to the this compound monomer. researchgate.net
The success of these strategies depends on achieving high yields and purity of the recovered products, making the process economically viable and environmentally beneficial compared to producing virgin materials. The ability to precisely synthesize these polymers using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization can yield well-defined materials, which is advantageous for studying and optimizing controlled degradation pathways. rsc.org
Future Research Directions and Emerging Trends
Integration of N-Acryloyl-N-methyl-beta-alanine into Hybrid Materials
The next generation of advanced materials will likely be dominated by hybrid systems that synergistically combine the properties of different components. The integration of poly(this compound) into such frameworks is a fertile area for future research. These hybrid materials can be broadly categorized into organic-inorganic and all-organic systems.
By incorporating inorganic nanomaterials like silica (B1680970), titania, or gold nanoparticles into a poly(this compound) matrix, researchers can expect to develop materials with enhanced mechanical strength, thermal stability, and unique optical or electronic properties. For instance, the stimuli-responsive nature of the polymer could be coupled with the plasmonic properties of gold nanoparticles to create sophisticated sensors. nih.gov
Furthermore, copolymerization of this compound with other organic monomers can yield all-organic hybrid materials with precisely tailored characteristics. For example, copolymerization with hydrophobic monomers could lead to the formation of self-assembling amphiphilic block copolymers, ideal for drug delivery applications. nih.govresearchgate.net The combination with biodegradable polymers could result in materials with controlled degradation rates, crucial for tissue engineering scaffolds. rsc.org
Table 1: Potential Hybrid Materials Incorporating Poly(this compound) and Their Projected Applications
| Hybrid Material Component | Potential Properties | Projected Applications |
| Silica Nanoparticles | Enhanced mechanical strength, thermal stability | High-performance coatings, structural composites |
| Gold Nanoparticles | Plasmonic response, enhanced imaging | Biosensors, targeted drug delivery, diagnostics |
| Chitosan (B1678972) | Biocompatibility, biodegradability, mucoadhesion | Drug delivery systems, wound dressings, tissue engineering scaffolds |
| Poly(lactic acid) (PLA) | Biodegradability, processability | Sustainable packaging, temporary medical implants |
Advanced Manufacturing Techniques (e.g., 3D Printing of this compound Polymers)
The advent of advanced manufacturing technologies, particularly three-dimensional (3D) printing, is set to revolutionize the fabrication of complex, customized structures. soton.ac.ukresearchgate.net The development of poly(this compound)-based hydrogels as "inks" for 3D printing is a significant future research direction. researchgate.netmdpi.com The stimuli-responsive properties of these hydrogels would enable the creation of "4D printed" structures that can change their shape or function over time in response to environmental cues such as temperature or pH. semanticscholar.org
This capability opens up exciting possibilities in areas like soft robotics, where actuators and grippers could be printed to respond to specific stimuli. In the biomedical field, 3D printing could be used to fabricate patient-specific scaffolds for tissue engineering that can adapt to the biological environment, promoting tissue regeneration. semanticscholar.org Research will need to focus on optimizing the rheological properties of the hydrogel inks to ensure printability and shape fidelity, as well as tailoring the crosslinking chemistry to achieve the desired mechanical properties and responsiveness.
Novel Applications in Sustainable Materials and Circular Economy
The growing emphasis on sustainability and the circular economy presents a significant opportunity for amino acid-based polymers. nih.govresearchgate.net Future research should explore the potential of poly(this compound) in developing sustainable materials. A key aspect will be investigating its biodegradability, which could lead to applications in environmentally benign packaging or agricultural materials.
Moreover, the principles of a circular economy could be applied to these polymers. Research could focus on developing methods for the chemical recycling of poly(this compound), where the polymer is broken down into its monomeric units, which can then be re-polymerized to create new materials of virgin quality. rsc.org This "closed-loop" approach would significantly reduce waste and the reliance on fossil fuel-based feedstocks. rsc.org
Table 2: Potential Sustainable Applications of Poly(this compound)
| Application Area | Research Focus | Potential Impact |
| Biodegradable Packaging | Tuning degradation rates by copolymerization | Reduction of plastic pollution |
| Agricultural Films | Controlled release of nutrients and water | Improved crop yields and reduced environmental impact |
| Chemical Recycling | Development of efficient depolymerization processes | Creation of a circular economy for the polymer |
Interdisciplinary Research with this compound Polymers
The unique properties of poly(this compound) make it an ideal candidate for interdisciplinary research, bridging polymer chemistry with fields like biology, medicine, and engineering. rsc.org Collaborative efforts will be crucial to unlocking the full potential of this polymer.
For instance, in collaboration with biologists and medical researchers, smart hydrogels of poly(this compound) could be designed for targeted drug delivery systems that release therapeutic agents in response to specific physiological conditions, such as the pH of a tumor microenvironment. nih.gov Teaming up with electronics engineers could lead to the development of flexible and wearable sensors based on the polymer's responsive properties. researchgate.net These sensors could monitor physiological parameters or detect environmental changes.
Challenges and Opportunities in this compound Polymer Science
While the future of poly(this compound) appears promising, several challenges need to be addressed to translate its potential into practical applications. A primary challenge lies in the scalable and cost-effective synthesis of the this compound monomer. nih.gov Developing efficient and green synthetic routes will be critical for its commercial viability.
Another challenge is the precise control over the polymerization process to achieve polymers with well-defined molecular weights and architectures. rsc.org Techniques like controlled radical polymerization will be instrumental in this regard. rsc.org Furthermore, a comprehensive understanding of the structure-property relationships of these polymers is needed to tailor their performance for specific applications.
These challenges, however, also present significant opportunities. Overcoming the synthetic hurdles will open up new markets for this versatile polymer. The ability to precisely control the polymer structure will enable the creation of highly sophisticated materials with unprecedented functionalities.
Open Questions and Unexplored Research Avenues
Despite the growing interest in amino acid-based polymers, many aspects of poly(this compound) remain unexplored. These open questions represent exciting avenues for future research.
One area of inquiry is the detailed investigation of the zwitterionic behavior of the polymer and its influence on its solution properties and interactions with biological systems. sci-hub.senih.gov The presence of both a carboxylic acid group and a tertiary amine in the monomer unit suggests that the polymer could exhibit unique pH-responsive characteristics and antifouling properties. rsc.org
The full potential of this polymer in advanced applications like catalysis or as a chiral stationary phase for separation sciences is yet to be explored. The inherent chirality of the beta-alanine (B559535) precursor could be exploited in these areas. Additionally, the self-healing properties of copolymers containing this compound, driven by non-covalent interactions, could be a fruitful area of investigation. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
